molecular formula C27H30N4O4 B11625406 3,4,5-triethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

3,4,5-triethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11625406
M. Wt: 474.6 g/mol
InChI Key: LTZSFGRIUROPHU-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound with a molecular formula of C21H27NO4 This compound is characterized by the presence of ethoxy groups attached to a benzamide core, along with a benzotriazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-(4-ethylphenyl)-2H-benzotriazole-5-amine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3,4,5-triethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazolyl group can interact with enzymes or receptors, modulating their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-ethylphenyl)benzamide
  • 3,4,5-triethoxy-N-(4-ethylphenyl)benzamide

Uniqueness

3,4,5-triethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to the presence of both ethoxy groups and a benzotriazolyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C27H30N4O4/c1-5-18-9-12-21(13-10-18)31-29-22-14-11-20(17-23(22)30-31)28-27(32)19-15-24(33-6-2)26(35-8-4)25(16-19)34-7-3/h9-17H,5-8H2,1-4H3,(H,28,32)

InChI Key

LTZSFGRIUROPHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC

Origin of Product

United States

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